4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Description

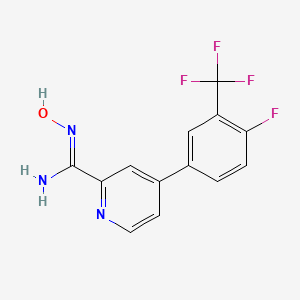

4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a fluorinated pyridine derivative featuring a hydroxyamidine functional group and a 4-fluoro-3-trifluoromethylphenyl substituent. The compound’s molecular weight is 299.23 g/mol (exact value varies slightly depending on isotopic composition) . Its structure combines electron-withdrawing groups (fluoro and trifluoromethyl) with the hydroxyamidine moiety, which is known for its metal-chelating and hydrogen-bonding capabilities.

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N3O/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-19-11(6-8)12(18)20-21/h1-6,21H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANVESFDDHAWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=C2)C(=NO)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction:

- Chlorine/fluorine exchange on trichloromethylpyridine derivatives, typically via vapor-phase reactors with catalyst fluidized beds, yields trifluoromethylpyridines (TFMPs).

- Reaction conditions vary with substrate and desired substitution pattern, with typical temperatures ranging from 335°C to 520°C, yielding products like trifluoromethylpyridine, chloro-trifluoromethylpyridine, and dichlorotrifiuoromethylpyridine.

Data Table: Trifluoromethylation Yields via Vapor-Phase Reactor

| Substrate | Reaction Temp. (°C) | Products & Yields (Peak Area %) | Notes |

|---|---|---|---|

| 3-Picoline | 335 | 86.4% TF, 6.6% CTF | High trifluoromethylation efficiency |

| 3-Picoline | 380 | 7.4% TF, 64.1% CTF, 19.1% DCTF | Increased chlorination at higher temp |

| 2-Picoline | 350–360 | 71.3% TF, 11.1% CTF | Similar conditions, different regioselectivity |

| 4-Picoline | 380 | 7.4% TF, 64.1% CTF, 19.1% DCTF | Consistent with 3-picoline |

Note: TF = trifluoromethylpyridine; CTF = chloro-trifluoromethylpyridine; DCTF = dichloro-trifluoromethylpyridine.

Cyclocondensation Reactions for Pyridine Core Construction

Following trifluoromethylation, the pyridine core is constructed via cyclocondensation reactions involving aldehydes, ketones, or acyl chlorides with nitrogen-containing heterocycles.

Example:

- Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with appropriate aldehydes or amines to form the pyridine ring, as described in the synthesis of trifluoromethylpyridines.

Research Findings:

- The synthesis of trifluoromethylpyridines often employs cyclocondensation of trifluoromethyl-substituted β-ketoesters with suitable nitrogen sources under acidic or basic conditions, yielding intermediates suitable for further functionalization.

Functionalization to Carboxamidine Derivatives

The key step involves converting the pyridine derivative into the carboxamidine structure. This typically involves:

- Amidation : Reacting pyridine-2-carboxylic acid derivatives with amidating agents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), T3P, or EDCI-HOBt to form the corresponding amidines.

- Hydroxyamination : Introduction of the N-hydroxy group through nucleophilic substitution or oxidation processes, often using hydroxylamine derivatives under controlled conditions.

Specific Method:

- Synthesis of the target compound via N-alkylation of pyridine-2-carboxylic acid derivatives with suitable electrophiles, followed by hydroxyamination to introduce the N-hydroxy functionality, as reported in recent literature.

Representative Synthetic Route

Based on recent research, a practical synthesis involves:

- Step 1 : Synthesis of 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine via cyclocondensation of 2-oxoethyl isonicotinamide hydrochloride with 4-fluoro-3-(trifluoromethyl)phenylamine derivatives.

- Step 2 : N-alkylation of the imidazole derivative with appropriate alkylating agents.

- Step 3 : Hydrogenation of the imidazole to pyridine, yielding the core structure.

- Step 4 : Hydroxylation or oxidation to introduce the N-hydroxy group, completing the synthesis of the target compound.

Research Findings and Data Summary

| Method | Starting Material | Key Reactions | Yield | Notes |

|---|---|---|---|---|

| Vapor-phase trifluoromethylation | Trichloromethylpyridine derivatives | Chlorination-fluorination exchange | 60-80% | High regioselectivity, scalable |

| Cyclocondensation | Trifluoromethylated β-ketoesters | Condensation with nitrogen sources | Variable | Used for pyridine core synthesis |

| Amidation & Hydroxylation | Pyridine derivatives | N-alkylation, hydroxyamination | Moderate | Final step for carboxamidine formation |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit anticancer properties. A study exploring the activity of N-hydroxy-pyridine derivatives found that they can inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .

Agrochemical Development

The unique fluorinated structure enhances the bioactivity of agrochemicals, making it a candidate for developing new pesticides or herbicides.

Case Study: Herbicidal Properties

A recent investigation into fluorinated pyridine derivatives demonstrated their effectiveness as herbicides against common agricultural weeds. The study highlighted their selective toxicity, which could minimize damage to crops while effectively controlling weed populations .

Material Science

In material science, this compound can be utilized in synthesizing advanced materials such as polymers and coatings that require specific chemical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating fluorinated compounds into polymer matrices can significantly enhance their thermal stability and chemical resistance. This property is particularly beneficial for applications in harsh environments .

Summary of Findings

The applications of 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine span several scientific domains:

- Medicinal Chemistry : Potential anticancer agent with demonstrated biological activity.

- Agrochemicals : Effective herbicide with selective toxicity.

- Material Science : Enhances properties of polymers for industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

- Substituents : 2,5-Bis-trifluoromethylphenyl.

- Functional Groups : N-hydroxy-pyridine-2-carboxamidine.

- Molecular Weight : 349.24 g/mol .

- Key Differences : The bis-trifluoromethyl groups increase lipophilicity and steric bulk compared to the target compound. This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.

4-{4-[3-(4-Chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic acid methylamide

- Substituents: 4-Chloro-3-trifluoromethylphenyl, ureido, and 3-fluorophenoxy.

- Functional Groups : Methylamide, urea linkage.

- This compound is part of a pharmaceutical composition targeting hyperproliferative disorders .

Functional Group Modifications

4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide

- Substituents: 4-Amino-3-fluorophenoxy.

- Functional Groups : Methylamide.

- Molecular Weight : 261.25 g/mol .

- Key Differences: The amino group enhances hydrogen-bond donor capacity, while the methylamide lacks the hydroxyl group present in hydroxyamidine. This reduces acidity and metal-binding ability.

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

Structural Scaffold Variations

Furo[2,3-b]pyridine-3-carboxamide Derivatives

- Example: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide.

- The trifluoroethylamino group adds steric bulk and fluorophilic interactions .

Tetrahydro-2H-pyran-4-carboxamide Derivatives

- Example : N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide.

- Key Differences : The tetrahydropyran ring introduces conformational flexibility, which may improve metabolic stability but reduce binding affinity compared to planar pyridine scaffolds .

Biological Activity

4-(4-Fluoro-3-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring and multiple fluorine substituents. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of 303.22 g/mol. The presence of fluorine atoms enhances its lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological pathways. The fluorinated structure contributes to its selectivity and potency against certain molecular targets, making it a candidate for further pharmacological studies .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against enzymes involved in cancer progression. For example, studies have shown that it can inhibit microtubule assembly, thereby acting as a microtubule-destabilizing agent. This property is crucial in cancer therapy, as disrupting microtubule dynamics can lead to apoptosis in cancer cells .

Anticancer Activity

In vitro studies have demonstrated that this compound has potent anticancer effects against various cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound has been shown to induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Antimicrobial Properties

This compound also exhibits antimicrobial activity, particularly against strains of Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit the growth of these pathogens, suggesting potential applications in treating infectious diseases .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MDA-MB-231 cells. The results showed:

| Concentration (µM) | Apoptosis Induction (%) | Caspase-3 Activity (fold change) |

|---|---|---|

| 1.0 | Morphological changes | - |

| 10.0 | 40.76 - 52.03 | 1.33 - 1.57 |

This study concluded that the compound effectively induces apoptosis in breast cancer cells at micromolar concentrations .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 10 - 12 |

| Staphylococcus aureus | 2.4 - 11.5 |

The findings suggest that the compound has comparable efficacy to conventional antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Q. Advanced: How can regioselectivity challenges during trifluoromethyl group installation be addressed?

Trifluoromethylation often competes with undesired side reactions (e.g., over-halogenation). Strategies include:

- Directed C–H activation : Use of palladium catalysts with directing groups (e.g., pyridine N-oxide) to ensure selective trifluoromethylation at the 3-position .

- Radical-mediated pathways : Employing Langlois’ reagent (NaSOCF) under copper catalysis to enhance selectivity .

- Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Basic: What analytical techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : F NMR identifies fluorine environments (e.g., CF vs. aromatic F), while H NMR confirms substitution patterns .

- X-ray crystallography : Resolves stereochemical ambiguities; used in related pyridine-carboxamides to validate bond angles and torsion .

- Mass spectrometry : HRMS with ESI+ ionization verifies molecular ion peaks and isotopic patterns .

Q. Advanced: How can crystallographic data resolve discrepancies in proposed tautomeric forms?

- Hydrogen bonding analysis : X-ray structures reveal intramolecular H-bonding between the N-hydroxy group and pyridine nitrogen, stabilizing the carboxamidine tautomer .

- Comparative IR spectroscopy : O–H stretching frequencies (3200–3400 cm) distinguish between enolimine and keto-amine forms .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibition) using recombinant proteins .

- Cellular cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation .

Q. Advanced: How can SAR studies optimize potency against resistant targets?

- Substituent scanning : Systematic replacement of the 4-fluorophenyl group with bioisosteres (e.g., thiophene) to enhance binding affinity .

- Metabolic stability assays : LC-MS/MS analysis of microsomal half-life to identify metabolic hotspots (e.g., N-hydroxy oxidation) .

Basic: How should researchers address conflicting solubility data reported in literature?

Q. Advanced: What mechanistic insights explain contradictory enzymatic inhibition results?

- Allosteric modulation : Differential binding modes in mutant vs. wild-type enzymes (e.g., resistance mutations in kinases) .

- Redox interference : N-hydroxy groups may act as radical scavengers, confounding assay readouts .

Basic: What safety precautions are essential during handling?

- PPE : Nitrile gloves, lab coat, and fume hood use due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Storage : −20°C under argon to prevent hydrolysis of the carboxamidine group .

Q. Advanced: How can in silico tools predict metabolite toxicity?

- ADMET predictors : Tools like ProtoX or SwissADME forecast reactive metabolites (e.g., hydroxylamine intermediates) .

- CYP450 docking : Molecular dynamics simulations identify potential hepatotoxic metabolites .

Basic: What computational methods support initial SAR exploration?

- QSAR models : 2D descriptors (e.g., LogP, polar surface area) correlate substituents with activity .

- Docking simulations : AutoDock Vina screens binding poses against target proteins (e.g., HDACs) .

Q. Advanced: How do hybrid QM/MM simulations enhance transition-state analysis?

- Reaction pathway mapping : Identify rate-limiting steps in trifluoromethylation or hydroxylamine formation .

- Non-covalent interactions : AIM analysis reveals critical van der Waals contacts with hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.